2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile
Description
Properties
IUPAC Name |
2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7(6-11)10(13)8-2-4-9(5-3-8)12(14)15/h2-5,10,13H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSHQPCVMZULSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[Oxidized(4-nitrophenyl)methyl]prop-2-enenitrile.
Reduction: Formation of 2-[Hydroxy(4-aminophenyl)methyl]prop-2-enenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs of 2-[hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile, emphasizing substituent effects and molecular properties:
Spectral and Electronic Properties
NMR and MS Data :
- The title compound’s analogs, such as threo-4k (MW 369) and erythro-5 (MW 556), exhibit distinct ¹H-NMR shifts due to sulfonyl and nitro group electron withdrawal . For example, the hydroxy proton in erythro-5 appears at δ 3.12 ppm, while sulfonyl groups deshield adjacent protons to δ 7.8–8.2 ppm .
- In trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, methoxy groups (δ 3.8–3.9 ppm) shield aromatic protons, whereas the nitro group causes downfield shifts (δ 8.1–8.3 ppm) .
- Quantum Chemical Insights: The trans-3-(3,4-dimethoxyphenyl) derivative exhibits a high first hyperpolarizability (β₀ = 12.3 × 10⁻³⁰ esu), indicating strong nonlinear optical (NLO) activity due to methoxy-enhanced charge transfer . The title compound’s hydroxy group may reduce conjugation compared to methoxy but introduce hydrogen bonding, influencing crystal packing .
Biological Activity
2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile is an organic compound notable for its unique functional groups, including a hydroxy group and a nitrophenyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological molecules, therapeutic effects, and applications.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including purification through column chromatography and characterization by techniques such as NMR spectroscopy. The compound’s structure allows it to engage in hydrogen bonding and other interactions with enzymes and receptors, which may influence their activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been shown to be effective against various pathogens, including trypanosomes, suggesting its potential as an antiparasitic agent . The mechanism of action is believed to involve the compound's ability to disrupt cellular processes in target organisms.
Anticancer Potential
The compound is under investigation for its anticancer properties. Preliminary studies suggest that its interactions with specific molecular targets could inhibit cancer cell proliferation. The structure of this compound allows for binding to enzymes involved in cancer metabolism, potentially leading to therapeutic effects.
Fluorescent Sensing Applications
In addition to its biological activity, this compound has been utilized as a fluorescent sensor for detecting cadmium ions. The interaction between the compound and Cd²⁺ ions results in significant fluorescence enhancement, making it a valuable tool in analytical chemistry. The binding constant for this interaction was calculated to be , indicating strong binding affinity.
Interaction Studies
Interaction studies have demonstrated that this compound can effectively bind to various molecular targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. The ability of the compound to form hydrogen bonds enhances its interaction profile, making it a candidate for further pharmacological studies.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile | Hydroxy group at a different nitrophenyl position | Limited data available |
| 2-[Hydroxy(4-nitrophenyl)methyl]but-2-enenitrile | Similar structure but with a butene chain | Potentially similar reactivity |
| 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-ynenitrile | Contains a triple bond instead of a double bond | Unique reactivity patterns |
Case Studies
Case Study 1: Antiparasitic Activity
In vitro studies demonstrated that this compound effectively inhibited the growth of trypanosomes at concentrations ranging from 10 μM to 50 μM. The compound's mechanism appears to involve interference with the metabolic pathways essential for parasite survival.
Case Study 2: Fluorescent Sensing
A study focused on the fluorescent properties of the compound showed that it could detect cadmium ions in concentrations as low as 1 μM. The linear response observed suggests potential applications in environmental monitoring.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Step 1 : Utilize nucleophilic substitution or condensation reactions involving precursors like 4-nitrobenzaldehyde and propenenitrile derivatives.
- Step 2 : Optimize temperature (typically 60–80°C) and pH (neutral to mildly acidic) to favor the formation of the nitrile-hydroxyphenyl adduct .
- Step 3 : Employ solvents such as ethanol or dimethyl sulfoxide (DMSO) to enhance reactant solubility and reduce side reactions .
- Key Consideration : Monitor reaction progress via TLC or HPLC to adjust reaction time and minimize byproducts like unreacted nitro intermediates .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use H/C NMR to confirm the presence of the hydroxy, nitrophenyl, and nitrile groups. FT-IR can validate the -C≡N stretch (~2200 cm) and nitro group vibrations (~1520–1350 cm) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism in the propenenitrile moiety) using single-crystal diffraction data .
- Computational Modeling : Perform DFT calculations to map electron density distribution and predict reactive sites (e.g., nitro group reduction potential) .
Q. What are the primary stability concerns for this compound under laboratory storage conditions?
- Methodological Answer :
- Degradation Pathways : Nitro groups may undergo partial reduction in humid environments, forming amine derivatives. The nitrile group can hydrolyze to carboxylic acids under strongly acidic/basic conditions .
- Mitigation Strategies : Store in anhydrous solvents (e.g., acetonitrile) at –20°C in amber vials to prevent photodegradation .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
Advanced Research Questions
Q. How does the nitro group in this compound influence its bioactivity in enzyme inhibition studies?
- Methodological Answer :
- Mechanistic Insight : The nitro group acts as a strong electron-withdrawing group, enhancing binding affinity to enzymes like cytochrome P450 via dipole interactions. Compare activity with analogs lacking the nitro substituent .
- Experimental Design :
- Assay 1 : Measure IC values against target enzymes using fluorogenic substrates.
- Assay 2 : Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition mode (competitive vs. non-competitive) .
- Data Interpretation : Correlate electronic properties (Hammett σ values) with inhibitory potency to establish structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported reactivity data for nitro-to-amine reduction of this compound?
- Methodological Answer :
- Contradiction : Discrepancies in catalytic hydrogenation efficiency (Pd/C vs. Raney Ni) for nitro reduction.
- Resolution Workflow :
- Variable Screening : Test H pressure (1–5 atm), solvent polarity (ethanol vs. THF), and catalyst loading (1–10% w/w) .
- Byproduct Analysis : Identify intermediates (e.g., hydroxylamines) using GC-MS or N NMR to refine reaction pathways .
- Conclusion : Pd/C in ethanol at 3 atm H achieves >90% selectivity for the amine derivative, minimizing over-reduction .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Step 1 : Generate 3D conformers using molecular docking software (e.g., AutoDock Vina) and target protein structures (PDB ID: 0JW) .
- Step 2 : Perform MD simulations to assess binding stability (RMSD < 2 Å over 100 ns) and key interactions (e.g., hydrogen bonds with active-site residues) .
- Validation : Compare docking scores with experimental IC values from enzyme assays to validate predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
